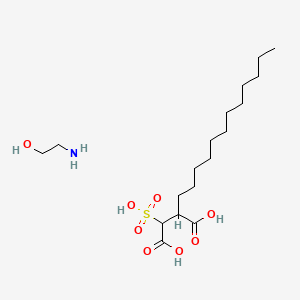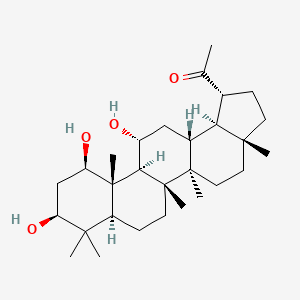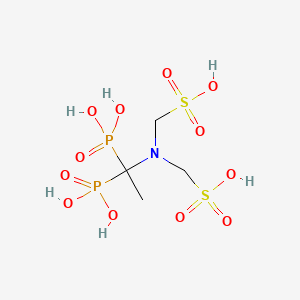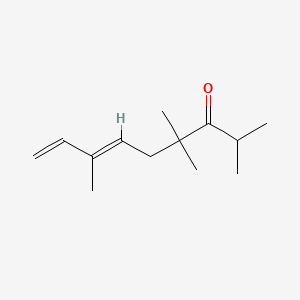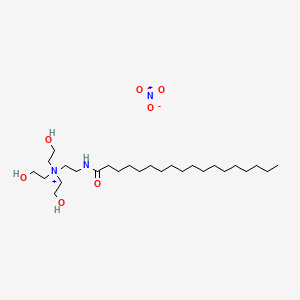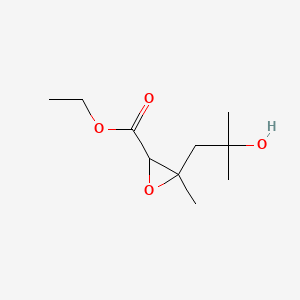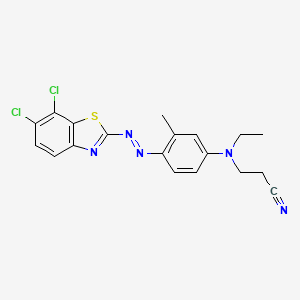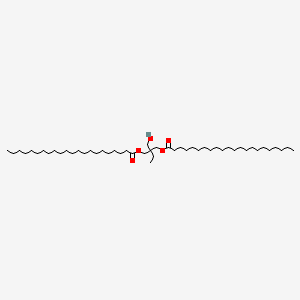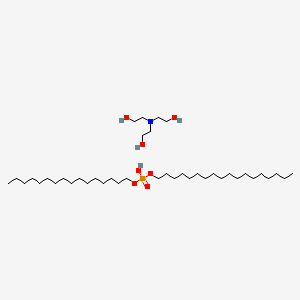
(S)-1-(N2-(1-Carboxy-3-phenylpropyl)-L-lysyl)-L-proline disulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(N2-(1-Carboxy-3-phenylpropyl)-L-lysyl)-L-proline disulphate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a carboxy-phenylpropyl group attached to an L-lysyl and L-proline backbone, forming a disulphate salt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(N2-(1-Carboxy-3-phenylpropyl)-L-lysyl)-L-proline disulphate typically involves multiple steps:
Formation of the Carboxy-phenylpropyl Group: This step involves the reaction of phenylpropionic acid with a suitable reagent to introduce the carboxyl group.
Attachment to L-lysyl: The carboxy-phenylpropyl group is then coupled with L-lysine using peptide coupling reagents such as carbodiimides.
Formation of L-proline Derivative: L-proline is modified to introduce the necessary functional groups for coupling.
Final Coupling and Disulphate Formation: The modified L-proline is coupled with the L-lysyl derivative, and the resulting compound is treated with sulfuric acid to form the disulphate salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(N2-(1-Carboxy-3-phenylpropyl)-L-lysyl)-L-proline disulphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(S)-1-(N2-(1-Carboxy-3-phenylpropyl)-L-lysyl)-L-proline disulphate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-1-(N2-(1-Carboxy-3-phenylpropyl)-L-lysyl)-L-proline disulphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects in biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Indolinecarboxylic Acid: An intermediate for ACE inhibitors, produced by combining biocatalysis and homogeneous catalysis.
(S)-ortho-chlorophenylalanine: Formed via Perkin condensation and used in the synthesis of various pharmaceuticals.
Eigenschaften
CAS-Nummer |
82009-35-6 |
|---|---|
Molekularformel |
C21H35N3O13S2 |
Molekulargewicht |
601.6 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid;sulfuric acid |
InChI |
InChI=1S/C21H31N3O5.2H2O4S/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15;2*1-5(2,3)4/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29);2*(H2,1,2,3,4)/t16-,17-,18-;;/m0../s1 |
InChI-Schlüssel |
RBELRHANIDWKTK-ZUIPZQNBSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N[C@@H](CCC2=CC=CC=C2)C(=O)O)C(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Verwandte CAS-Nummern |
83915-83-7 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


